

# Spectroscopic Data for 14-Dehydrobrowniine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 14-Dehydrobrowniine

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Disclaimer: Direct, comprehensive spectroscopic data (NMR, IR, MS) for the C19-diterpenoid alkaloid **14-Dehydrobrowniine** is not readily available in publicly accessible literature. However, <sup>13</sup>C NMR data has been reported as part of a comparative study. Due to the limited availability of a complete dataset for **14-Dehydrobrowniine**, this guide will present the known <sup>13</sup>C NMR data for **14-Dehydrobrowniine** and, for illustrative purposes, a comprehensive spectroscopic dataset for the closely related parent compound, Browniine. This information is intended to provide researchers, scientists, and drug development professionals with a representative understanding of the spectroscopic characteristics of this class of alkaloids.

# Representative Spectroscopic Data: Browniine

The following tables summarize the <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the diterpenoid alkaloid Browniine.

## **Nuclear Magnetic Resonance (NMR) Data**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Browniine (400 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
4.88	d	4.9	H-1
2.62	m	H-2	
1.85	m	H-2	_
2.33	m	H-3	_
1.98	m	H-3	_
2.95	S	H-5	_
4.08	dd	6.8, 4.9	H-6
2.05	m	H-9	_
2.25	m	H-10	_
3.15	S	H-17	
1.08	t	7.2	N-CH2-CH3
3.32	S	OCH₃-1	_
3.35	S	ОСН₃-6	_
3.28	S	OCH₃-14	_
3.38	S	OCH₃-16	_
3.42	S	OCH₃-18	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Browniine and **14-Dehydrobrowniine** (CDCl<sub>3</sub>)



Carbon Position	Browniine (δ ppm)	14-Dehydrobrowniine (δ ppm)
1	72.5	72.3
2	29.5	29.4
3	34.2	34.0
4	39.1	39.0
5	53.6	53.5
6	82.5	82.4
7	50.1	50.0
8	77.8	77.6
9	50.8	50.6
10	44.5	44.3
11	49.2	49.0
12	29.8	29.6
13	45.1	44.9
14	215.5 (C=O)	Not Reported
15	33.5	33.3
16	82.1	81.9
17	61.9	61.8
19	53.2	53.1
N-CH <sub>2</sub>	49.5	49.3
N-CH <sub>2</sub> -CH <sub>3</sub>	13.7	13.6
OCH₃-1	56.2	56.0
OCH₃-6	58.0	57.8
OCH <sub>3</sub> -14	Not Reported	Not Reported



OCH₃-16	56.5	56.3
OCH₃-18	59.3	59.1

Note: The <sup>13</sup>C NMR data for **14-Dehydrobrowniine** is sourced from a comparative study and may not represent a complete analysis. The carbonyl signal at C-14 in Browniine is a key differentiator.

## Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for Browniine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450	Broad	O-H Stretch
2935	Strong	C-H Stretch (Aliphatic)
1720	Strong	C=O Stretch (Ketone at C-14)
1460	Medium	C-H Bend (CH <sub>2</sub> )
1385	Medium	C-H Bend (CH₃)
1090	Strong	C-O Stretch (Ether and Alcohol)

# Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Browniine

m/z	Relative Intensity (%)	Assignment
453.2828	100	[M] <sup>+</sup> (Calculated for C <sub>25</sub> H <sub>43</sub> NO <sub>6</sub> : 453.2832)
438	45	[M - CH <sub>3</sub> ] <sup>+</sup>
422	60	[M - OCH <sub>3</sub> ]+
394	30	[M - C₂H₅OH - H]+



# **Experimental Protocols**

The following are representative experimental protocols for the acquisition of spectroscopic data for diterpenoid alkaloids like Browniine and **14-Dehydrobrowniine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer (or equivalent).

#### Sample Preparation:

- Weigh approximately 5-10 mg of the purified alkaloid.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

• Pulse Program: zg30

Solvent: CDCl<sub>3</sub>

Temperature: 298 K

• Spectral Width: 16 ppm

Acquisition Time: 2.0 s

Relaxation Delay: 1.0 s

Number of Scans: 16

#### <sup>13</sup>C NMR Acquisition Parameters:

Pulse Program: zgpg30 (proton-decoupled)



Solvent: CDCl₃

Temperature: 298 K

• Spectral Width: 240 ppm

Acquisition Time: 1.0 s

Relaxation Delay: 2.0 s

• Number of Scans: 1024

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal ( $\delta = 0.00$  ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory (or equivalent).

#### Sample Preparation:

- Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the UATR accessory.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.



#### **Acquisition Parameters:**

• Scan Range: 4000 - 400 cm<sup>-1</sup>

• Resolution: 4 cm<sup>-1</sup>

Number of Scans: 8

• Mode: Transmittance

#### Data Processing:

- Acquire a background spectrum of the clean ATR crystal before running the sample.
- The instrument software will automatically subtract the background from the sample spectrum.
- Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the alkaloid.

Instrumentation: Agilent 6530 Q-TOF LC/MS system with an Electrospray Ionization (ESI) source (or equivalent).

#### Sample Preparation:

- Prepare a stock solution of the purified alkaloid in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10  $\mu$ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

#### Acquisition Parameters (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3500 V







• Fragmentor Voltage: 175 V

• Gas Temperature: 325 °C

• Gas Flow: 8 L/min

Nebulizer Pressure: 35 psig

Mass Range: m/z 100 - 1000

#### Data Processing:

- The mass spectrum is processed using the instrument's data analysis software.
- Determine the accurate mass of the molecular ion ([M+H]+) and compare it with the calculated mass for the proposed molecular formula.
- Analyze the fragmentation pattern to gain further structural information.

# **Visualization of Experimental Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel diterpenoid alkaloid.





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Caption: General workflow for the isolation and structural elucidation of a diterpenoid alkaloid.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com